

"analytical methods for 4-(4-chloro-2-fluorophenoxy)aniline characterization"

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Compound of Interest

Compound Name: 4-(4-chloro-2-fluorophenoxy)aniline

CAS No.: 98918-37-7

Cat. No.: B3176310

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Comprehensive Analytical Characterization of **4-(4-chloro-2-fluorophenoxy)aniline**: A Protocol for Kinase Inhibitor Intermediates

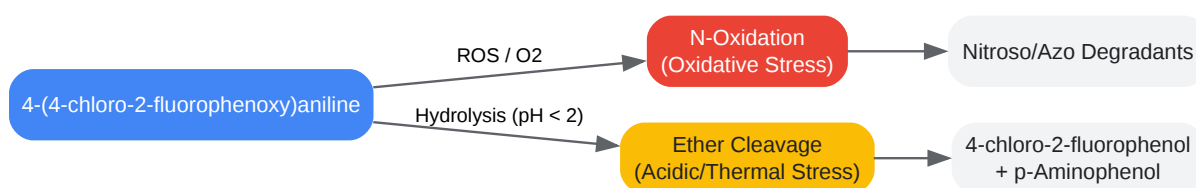
Executive Summary

The compound **4-(4-chloro-2-fluorophenoxy)aniline** (CAS: 98918-37-7) is a critical diaryl ether intermediate utilized in the synthesis of multi-kinase inhibitors (e.g., analogs of Sorafenib and Lenvatinib). Because the efficacy and safety of the final Active Pharmaceutical Ingredient (API) depend heavily on the isomeric purity of its precursors, rigorous characterization of this intermediate is non-negotiable. This guide provides a self-validating, multi-modal analytical strategy to confirm structural identity, quantify purity, and profile trace degradants.

Chemical Context & Mechanistic Vulnerabilities

To design an effective analytical method, one must first understand the molecule's specific vulnerabilities. The structure consists of an electron-rich aniline ring linked via an ether bridge to a halogenated (chloro/fluoro) phenyl ring.

- The Aniline Moiety: Highly susceptible to N-oxidation and azo-dimerization under oxidative stress or light exposure.
- The Diaryl Ether Linkage: Vulnerable to cleavage under extreme acidic or thermal stress, yielding phenolic and aminophenolic degradants.
- The Halogenated Ring: The presence of both fluorine and chlorine creates unique electron density distributions, making the separation of positional isomers (e.g., 2-chloro-4-fluoro vs. 4-chloro-2-fluoro) analytically challenging on standard hydrophobic stationary phases.

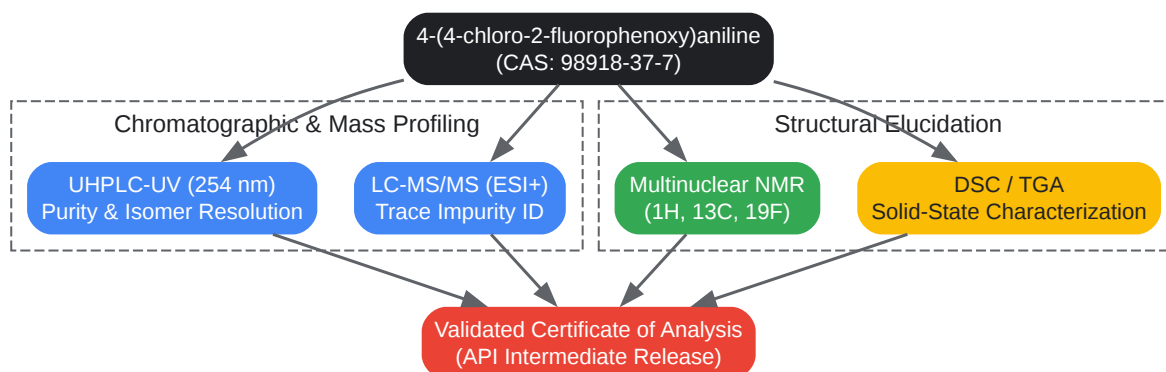


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Fig 1. Primary degradation pathways of the diaryl ether and aniline moieties under stress.

Analytical Strategy & Workflow

Our characterization framework utilizes orthogonal techniques to ensure no analytical blind spots remain. High-Performance Liquid Chromatography (HPLC) with UV Detection is a robust and widely used technique for the quantification of such aromatic compounds[1].



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Fig 2. Multi-modal analytical workflow for **4-(4-chloro-2-fluorophenoxy)aniline** characterization.

Protocol 1: High-Resolution Chromatographic Purity (UHPLC-UV)

Causality of Experimental Design: Standard C18 columns rely purely on hydrophobic partitioning, which often fails to resolve halogenated positional isomers due to their identical molecular weights and similar lipophilicity. We utilize a Pentafluorophenyl (PFP) stationary phase. The electron-deficient PFP ring provides orthogonal selectivity via

interactions, dipole-dipole interactions, and hydrogen bonding, which are highly sensitive to the exact positioning of the fluorine and chlorine atoms on the analyte's aromatic ring.

Methodology:

- Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in MS-grade Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). For Mass-Spec (MS) compatible applications, phosphoric acid must be replaced with formic acid to facilitate ionization, as demonstrated in [2].

- Sample Preparation: Dissolve the sample in 50:50 Water:Acetonitrile to a final concentration of 0.5 mg/mL. Filter through a 0.22 μ m PTFE syringe filter.
- Chromatographic Conditions: Column: PFP (2.1 x 100 mm, 1.7 μ m); Flow Rate: 0.4 mL/min; Column Temp: 40°C; Detection: UV at 254 nm (optimal for the conjugated diaryl ether system).

Table 1: UHPLC Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Curve Type
0.0	95	5	Initial
1.0	95	5	Isocratic hold
6.0	40	60	Linear gradient
8.0	5	95	Column wash
9.6	95	5	Re-equilibration
12.0	95	5	End

Self-Validating Checkpoint (System Suitability): Before analyzing the batch, inject a resolution standard containing the target analyte and a spiked isomer (e.g., 4-(2-chloro-4-fluorophenoxy)aniline). The system is only validated for use if the critical pair resolution (

) is

and the tailing factor for the main peak is

Protocol 2: Trace Impurity Profiling via LC-MS/MS

Causality of Experimental Design: To identify trace impurities (such as ether cleavage products or oxidation degradants), we employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Conditions for LCMS of fluorophenoxy anilines typically utilize a gradient of water and acetonitrile containing 0.1% formic acid[3]. We select Electrospray Ionization in Positive mode

(ESI+) because the primary amine on the aniline ring acts as a strong proton acceptor, readily forming a stable

precursor ion.

Methodology:

- Ionization Parameters: Capillary voltage: 3.0 kV; Desolvation temperature: 350°C; Desolvation gas flow: 800 L/hr.
- MS/MS Fragmentation: Isolate the precursor ion at m/z 238.0. Apply collision-induced dissociation (CID) using argon gas. The primary fragmentation pathway is the cleavage of the ether bond, neutralizing the halogenated phenol and leaving the charged p-aminophenol fragment.

Table 2: Diagnostic MRM Transitions for Structural Confirmation

Analyte / Fragment	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Mechanistic Rationale
Target Analyte	238.0	108.1	25	Cleavage of ether, yielding p-aminophenol cation
Isotopic Signature	240.0	108.1	25	Confirms mono-chlorine presence (~33% intensity of M+H)
Cleavage Degradant	110.1	65.0	20	Free p-aminophenol impurity (loss of /)

Self-Validating Checkpoint: The isotopic ratio of the precursor ions (m/z 238.0 to 240.0) must strictly measure approximately 3:1. Any deviation indicates isobaric interference or co-elution, invalidating the run.

Protocol 3: Structural Elucidation via Multinuclear NMR

Causality of Experimental Design: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of halogenated phenoxyanilines[4]. While

and

NMR confirm the basic skeletal structure, they can be ambiguous regarding halogen placement. By incorporating

NMR, we exploit the 100% natural abundance and high gyromagnetic ratio of fluorine to unequivocally confirm the regiochemistry (the 2-fluoro position) without interference from the rest of the molecule.

Methodology:

- Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
) . DMSO is chosen over Chloroform-
because it prevents the exchangeable
protons from broadening into the baseline, allowing clear integration.
- Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. Use a standard 1D pulse sequence for
, a proton-decoupled sequence for
, and a proton-coupled sequence for
to observe F-H coupling constants.

Table 3: Expected NMR Chemical Shifts (400 MHz, DMSO-

)

Nucleus	Chemical Shift (ppm)	Multiplicity	Structural Assignment
	~5.00	s (2H)	protons (sharp in DMSO)
	~6.60	d (2H)	Aniline H-2, H-6 (shielded by amine)
	~6.85	d (2H)	Aniline H-3, H-5 (ortho to ether)
	~6.90 - 7.50	m (3H)	Halogenated phenoxy ring protons
	~ -131.0	s (1F)	2-fluoro substitution
	115.0 - 155.0	multiple	Aromatic carbon framework

Self-Validating Checkpoint: Run a blank DMSO-

sample prior to the analyte to ensure no residual water (peak at 3.33 ppm) or solvent impurities overlap with the critical aniline

signal at ~5.00 ppm.

References

- SIELC Technologies. "Separation of 4-(4-Aminophenoxy)benzene-1,3-diamine on Newcrom R1 HPLC column."[\[Link\]](#)
- National Institutes of Health (NIH PMC). "Optimization and Characterization of the Antimalarial Activity of N-Aryl Acetamides."[\[Link\]](#)

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